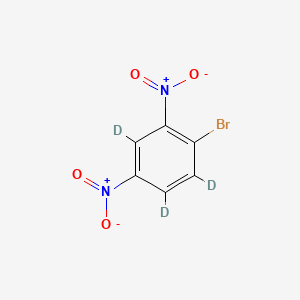
17-phenyl trinor Prostaglandin E2 ethyl amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
17-Phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2. It acts as an agonist of EP1 and EP3 receptors in mice and EP1, EP3, and EP4 receptors in rats . This compound is known for its ability to cause contraction of guinea pig ileum and is significantly more potent than Prostaglandin E2 as an antifertility agent in hamsters .
科学的研究の応用
17-Phenyl trinor Prostaglandin E2 ethyl amide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of prostaglandin analogs.
Biology: Investigated for its effects on various biological pathways, particularly those involving EP receptors.
Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.
作用機序
17-フェニルトリノルプロスタグランジンE2エチルアミドの作用機序には、EP受容体との相互作用が含まれます。作動薬として、これらの受容体に結合して活性化し、さまざまな生理学的反応を引き起こします。 エチルアミド修飾により脂溶性が高まり、組織への取り込みが向上し、活性を発揮するために必要な有効濃度が低下します 。 組織内に入ると、アミダーゼがエチルアミド基を除去し、化合物の活性な遊離酸形態を再生します .
Safety and Hazards
生化学分析
Biochemical Properties
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, this compound can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
準備方法
17-フェニルトリノルプロスタグランジンE2エチルアミドの合成には、C-1カルボキシル基をエチルアミドに修飾する方法が用いられ、脂溶性を高め、組織への取り込みを改善します 。 合成経路は、一般的に以下のステップを含みます。
出発物質: 合成は、17-フェニルトリノルプロスタグランジンE2から開始されます。
アミド化: 適切な反応条件下で、エチルアミンを使用して、C-1カルボキシル基をエチルアミドに変換します。
精製: 生成物は、標準的なクロマトグラフィー技術を使用して精製し、高純度を実現します。
化学反応の分析
17-フェニルトリノルプロスタグランジンE2エチルアミドは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、酸化されて対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: 適切な条件下で、エチルアミド基は、他のアミンまたはアルコールで置換することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。
4. 科学研究への応用
17-フェニルトリノルプロスタグランジンE2エチルアミドは、いくつかの科学研究に適用されています。
化学: プロスタグランジンアナログの挙動を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的経路、特にEP受容体を含む経路に対する効果について研究されています。
医学: 抗不妊薬としての可能性と腎機能および糸球体硬化に対する影響について調査されています.
産業: プロスタグランジン受容体を標的とした医薬品開発に使用されます。
類似化合物との比較
17-フェニルトリノルプロスタグランジンE2エチルアミドは、エチルアミド修飾による脂溶性と組織への取り込みの向上により、独自性があります。類似の化合物には以下が含まれます。
17-フェニルトリノルプロスタグランジンE2: エチルアミド修飾のない親化合物。
17-トリフルオロメチルフェニルトリノルプロスタグランジンF2αエチルアミド: トリフルオロメチル基を持つ別のアナログで、眼圧降下薬として使用されます.
5-トランス-17-フェニルトリノルプロスタグランジンF2αエチルアミド: 炭素5と6の間のトランス二重結合を持つ異性体.
これらの化合物は、類似の構造を共有しますが、特定の修飾と受容体親和性が異なり、生物学的活性も異なります。
特性
IUPAC Name |
(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMIHJCJJUECW-XYOQMNIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?
A1: The study found that activating the EP1 receptor pathway with this compound exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



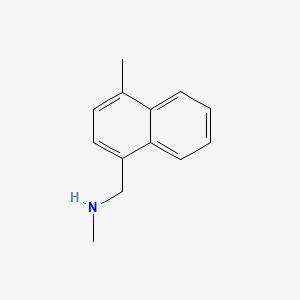
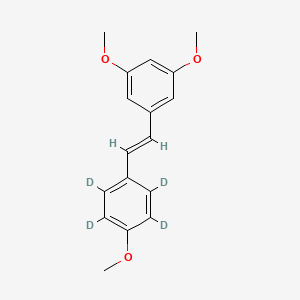
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
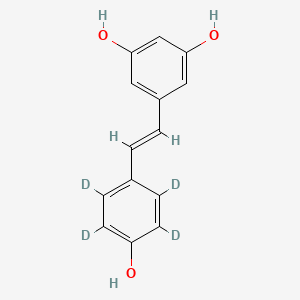
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

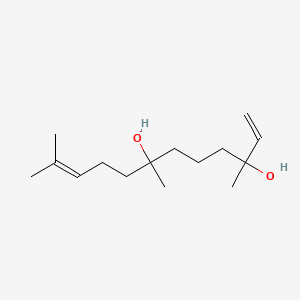
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
